2-(6-Phenylpyridin-2-yl)aceticacid
Description
2-(6-Phenylpyridin-2-yl)acetic acid is a pyridine-based acetic acid derivative featuring a phenyl substituent at the 6-position of the pyridine ring. The compound’s structure combines the aromatic pyridine core with a carboxylic acid group, enabling hydrogen bonding and influencing solubility, acidity (pKa), and interactions with biological targets.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(6-phenylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |
InChI Key |
ISJCXYCXAJEJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Phenylpyridin-2-yl)acetic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 2-(6-Phenylpyridin-2-yl)acetic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the stability of the compound throughout the process .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Phenylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(6-Phenylpyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(6-Phenylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-(6-Phenylpyridin-2-yl)acetic acid with structurally related pyridine-acetic acid derivatives, emphasizing molecular features, physicochemical properties, and bioactivity.
Structural and Physicochemical Comparisons
Notes:
- Solubility: Fluorine and ester derivatives (e.g., ethyl esters) exhibit better aqueous solubility than phenyl- or cyano-substituted analogs due to reduced steric hindrance and polar functional groups .
- Acidity : The carboxylic acid group in the target compound (pKa ~2.5–3.0, estimated) is more acidic than ester derivatives, favoring ionization at physiological pH .
Bioactivity Comparisons
- Anti-inflammatory Activity: Pyridazinone-acetic acid derivatives (e.g., 6-substituted-3(2H)-pyridazinon-2-yl acetic acid) show potent analgesic and anti-inflammatory effects, with IC50 values <10 μM in COX-2 inhibition assays .
- Metabolic Stability : Fluorinated analogs like 2-(6-fluoropyridin-2-yl)acetic acid demonstrate enhanced metabolic stability due to fluorine’s electron-withdrawing effects, reducing oxidative degradation . The target compound’s phenyl group may increase susceptibility to CYP450-mediated metabolism.
- Binding Affinity : Thioether-containing analogs (e.g., compound in ) exhibit strong binding to kinase targets due to sulfur’s polarizability, whereas the target compound’s simpler structure may limit such interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
